

physicochemical properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

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Compound of Interest

Compound Name: (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Cat. No.: B1420491

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An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Introduction

5-chloro-6-ethoxypyridin-3-yl boronic acid is a substituted heteroaromatic boronic acid. Compounds of this class are of significant interest to researchers in drug development and organic synthesis, primarily serving as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.^{[1][2]} The physicochemical properties of this reagent are paramount as they directly influence its storage, handling, reactivity, and application in various chemical transformations. This guide provides a detailed examination of its core properties, offering both established data and field-proven experimental protocols for its characterization.

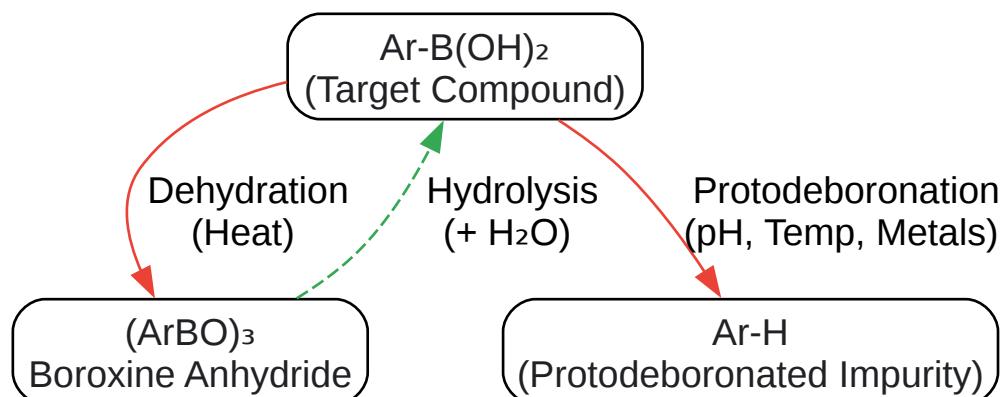
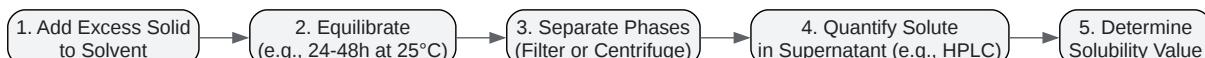
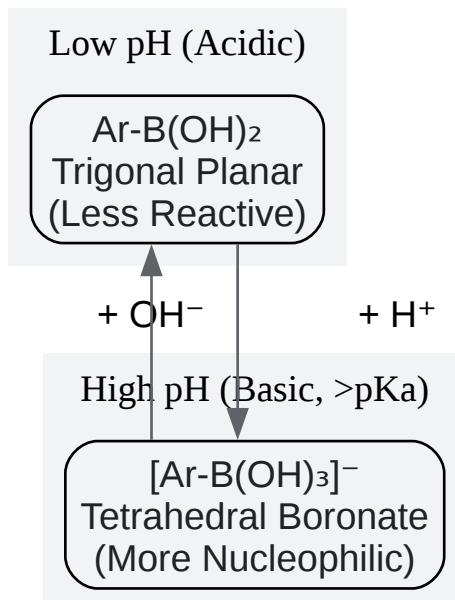
Core Molecular and Physical Properties

The fundamental identity of a chemical reagent begins with its molecular structure and associated physical constants. These data are foundational for all subsequent experimental work, from calculating molar equivalents to interpreting analytical data.

Property	Value	Source
IUPAC Name	(5-chloro-6-ethoxypyridin-3-yl)boronic acid	-
CAS Number	1150114-68-3	[3]
Molecular Formula	C ₇ H ₉ BCINO ₃	[4]
Molecular Weight	201.42 g/mol	[4]
Physical Appearance	Expected to be a white to off-white solid	General knowledge
Heavy Atom Count	13	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	2	[4]

Acidity and pKa: A Measure of Lewis Acidity

The acidity of an arylboronic acid is a defining characteristic of its reactivity. Unlike typical Brønsted acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion from an aqueous solution.[\[5\]](#) This forms a tetrahedral boronate species, releasing a proton into the medium.[\[5\]](#) The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is governed by the solution's pH and the compound's pKa.[\[6\]](#) This transformation is critical, as the nucleophilic character of the boronate anion is essential for the transmetalation step in Suzuki-Miyaura coupling reactions.[\[6\]](#) The pKa of arylboronic acids is heavily influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups generally increasing acidity (lowering the pKa).[\[7\]](#)[\[8\]](#)



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